molecular formula C12H18N2 B1371028 2-butyl-2,3-dihydro-1H-isoindol-5-amine CAS No. 1099643-57-8

2-butyl-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B1371028
CAS No.: 1099643-57-8
M. Wt: 190.28 g/mol
InChI Key: AZIHCNZTNDHDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-butyl-2,3-dihydro-1H-isoindol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-butyl-2,3-dihydro-1H-isoindol-5-amine is not specified in the search results. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is for research purposes.

Safety and Hazards

The safety information for 2-butyl-2,3-dihydro-1H-isoindol-5-amine includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2,3-dihydro-1H-isoindol-5-amine typically involves the reaction of isoindoline derivatives with butylamine under specific conditions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Tscherniac-Einhorn reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-butyl-2,3-dihydro-1H-isoindol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-2,3-dihydro-1H-isoindol-1-one
  • 2-butyl-2,3-dihydro-1H-isoindol-3-amine

Uniqueness

2-butyl-2,3-dihydro-1H-isoindol-5-amine is unique due to its specific substitution pattern on the isoindoline ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-butyl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-3-6-14-8-10-4-5-12(13)7-11(10)9-14/h4-5,7H,2-3,6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHCNZTNDHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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